molecular formula C18H21ClN2O2 B2843731 1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(3,4-dimethylphenyl)urea CAS No. 1795479-02-5

1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(3,4-dimethylphenyl)urea

Número de catálogo: B2843731
Número CAS: 1795479-02-5
Peso molecular: 332.83
Clave InChI: MOPBRYWKHUABQN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(3,4-dimethylphenyl)urea is a useful research compound. Its molecular formula is C18H21ClN2O2 and its molecular weight is 332.83. The purity is usually 95%.
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Propiedades

IUPAC Name

1-[2-(2-chlorophenyl)-2-methoxyethyl]-3-(3,4-dimethylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O2/c1-12-8-9-14(10-13(12)2)21-18(22)20-11-17(23-3)15-6-4-5-7-16(15)19/h4-10,17H,11H2,1-3H3,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOPBRYWKHUABQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NCC(C2=CC=CC=C2Cl)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q. What are the critical steps in synthesizing 1-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(3,4-dimethylphenyl)urea, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves a multi-step process:

Coupling reactions : Formation of the urea backbone via reaction between isocyanates and amines. For example, reacting 2-(2-chlorophenyl)-2-methoxyethylamine with 3,4-dimethylphenyl isocyanate under inert conditions (e.g., nitrogen atmosphere) .

Purification : Column chromatography or recrystallization to isolate the product. Solvent selection (e.g., ethyl acetate/hexane mixtures) is critical for yield optimization.

Optimization : Adjusting temperature (40–60°C for urea bond formation), catalyst use (e.g., DMAP for nucleophilic catalysis), and stoichiometric ratios (1:1.2 amine:isocyanate) to minimize byproducts .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Chromatography : HPLC or GC-MS with a C18 column and acetonitrile/water mobile phase to assess purity (>95% by area normalization) .
  • Spectroscopy :
    • NMR : 1^1H and 13^13C NMR to confirm substituent positions (e.g., methoxyethyl group at δ 3.3–3.5 ppm; aromatic protons at δ 6.8–7.4 ppm) .
    • FT-IR : Urea carbonyl stretch at ~1640–1680 cm1^{-1} .
  • Elemental Analysis : Matching experimental vs. theoretical C, H, N, Cl percentages (±0.3% tolerance) .

Q. What preliminary assays are recommended to evaluate its biological activity?

Methodological Answer:

  • In vitro enzyme inhibition : Screen against kinases or proteases (e.g., 10 µM–1 mM concentration range) using fluorescence-based assays .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .
  • Solubility : Use shake-flask method in PBS (pH 7.4) or DMSO to guide dosing in cell-based studies .

Advanced Research Questions

Q. How can computational modeling resolve contradictory data on its binding affinity across studies?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., EGFR kinase). Compare binding poses and energy scores (−8 to −10 kcal/mol) across studies .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD (<2 Å) and hydrogen-bond occupancy (>50%) .
  • QM/MM : Hybrid quantum mechanics/molecular mechanics to refine electronic interactions (e.g., urea carbonyl’s role in H-bonding) .

Q. What strategies mitigate degradation during long-term stability studies?

Methodological Answer:

  • Forced degradation : Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks. Monitor via HPLC for hydrolytic cleavage (e.g., urea bond breakdown at acidic pH) .
  • Stabilizers : Add antioxidants (0.1% BHT) or lyophilize with cryoprotectants (trehalose) for solid-state storage .
  • Packaging : Use amber glass vials with nitrogen headspace to reduce oxidation .

Q. How does the methoxyethyl group influence pharmacokinetic properties compared to analogs?

Methodological Answer:

  • LogP determination : Compare experimental LogP (e.g., 2.8 via shake-flask) with analogs lacking methoxyethyl (e.g., LogP 3.5). Lower LogP suggests improved aqueous solubility .
  • Metabolic stability : Incubate with liver microsomes (human/rat). Track half-life (t1/2_{1/2}) via LC-MS. Methoxyethyl may reduce CYP3A4-mediated oxidation due to steric hindrance .
  • Plasma protein binding : Use equilibrium dialysis (human serum albumin). High binding (>90%) correlates with prolonged circulation .

Data Analysis and Interpretation

Q. How should researchers address discrepancies in reported IC50_{50}50​ values across cell lines?

Methodological Answer:

  • Standardize protocols : Use identical cell passage numbers, serum concentrations (10% FBS), and incubation times (72 hours) .
  • Dose-response validation : Repeat assays with internal controls (e.g., staurosporine for cytotoxicity). Apply Hill slope analysis to confirm sigmoidal curves (R2^2 > 0.95) .
  • Mechanistic studies : Combine with Western blotting (e.g., PARP cleavage for apoptosis) to confirm on-target effects .

Q. What structural modifications enhance selectivity for 3,4-dimethylphenyl over off-target receptors?

Methodological Answer:

  • SAR studies : Synthesize analogs with substituents at the 3,4-dimethylphenyl ring (e.g., fluoro, methoxy). Test against a panel of 50+ kinases .
  • Co-crystallization : Resolve X-ray structures (2.0–2.5 Å resolution) with target proteins to identify key hydrophobic pockets .
  • Free-energy calculations : Use MM-PBSA to rank substituent contributions (ΔG < −10 kcal/mol for high selectivity) .

Technical Validation

Q. How to confirm the absence of polymorphic forms in crystallized batches?

Methodological Answer:

  • PXRD : Compare experimental diffractograms with simulated patterns (Mercury 4.3 software). Sharp peaks at 10°–30° 2θ indicate phase purity .
  • DSC : Single endothermic melt (∆H 120–150 J/g) confirms monomorphic form .
  • Hot-stage microscopy : Monitor crystal habit (needle vs. plate) during heating (1–10°C/min) .

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